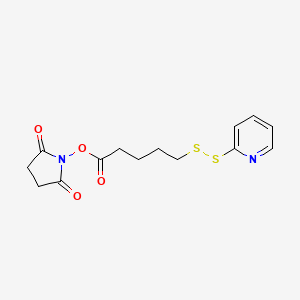

N-succinimidyl-5-(2-pyridyldithio)valerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-succinimidyl-5-(2-pyridyldithio)valerate” (also known as SPDP) is a small molecule compound used in biomedical research and diagnostics . It acts as a cross-linker, facilitating the attachment of thiol-containing biomolecules (such as proteins or peptides) to different molecules or surfaces .

Synthesis Analysis

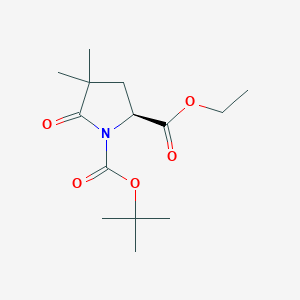

The synthesis of “N-succinimidyl-5-(2-pyridyldithio)valerate” involves chemical reactions with primary amines . After mild reduction of the dithiol, it can covalently link two target groups .Molecular Structure Analysis

The molecular formula of “N-succinimidyl-5-(2-pyridyldithio)valerate” is C14H16N2O4S2 . Its molecular weight is 340.42 . The IUPAC name is 2,5-dioxopyrrolidin-1-yl 5-(pyridin-2-yldisulfaneyl)pentanoate .Chemical Reactions Analysis

“N-succinimidyl-5-(2-pyridyldithio)valerate” is a heterobifunctional cross-linking reagent with amine and sulfhydryl reactivity . It is typically coupled initially to molecules containing primary amines by amide bonds .Physical And Chemical Properties Analysis

“N-succinimidyl-5-(2-pyridyldithio)valerate” has a molecular weight of 340.42 . It should be stored at a temperature of 28°C .Applications De Recherche Scientifique

Protein Thiolation and Reversible Conjugation

Antibody-Drug Conjugates (ADCs)

Surface Modification and Immobilization

Studying Protein-Protein Interactions

Peptide Synthesis and Modification

Stabilizing Protein Complexes

Mécanisme D'action

Target of Action

N-Succinimidyl-5-(2-pyridyldithio)valerate (SPDP) is a heterobifunctional crosslinker that primarily targets two groups: primary amines and thiols . The primary amines are typically found in proteins, particularly in the side chains of lysine residues. Thiols, on the other hand, are found in the side chains of cysteine residues .

Mode of Action

SPDP operates through its two functional groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group, after mild reduction, can react with other thiols to form a disulfide bond . This allows SPDP to link two target groups together, typically a protein with a primary amine and a protein with a thiol .

Result of Action

The result of SPDP’s action is the formation of a covalent bond between a primary amine and a thiol, typically on two different proteins . This can result in a change in the function of these proteins, potentially leading to changes at the molecular and cellular level.

Action Environment

The action of SPDP can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS ester and the 2-pyridyldithiol group . Additionally, the presence of other reactive groups can potentially interfere with SPDP’s ability to form bonds with its target groups. Finally, the stability of SPDP can be affected by temperature and light, with recommended storage temperatures being 28°C .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQGFYSYSCHJNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-succinimidyl-5-(2-pyridyldithio)valerate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2369698.png)

![(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2369699.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2369700.png)

![1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2369703.png)

![1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2369704.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2369705.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide](/img/structure/B2369706.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2369710.png)

![(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2369716.png)